4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that belongs to the class of benzoxazines
Mechanism of Action
Target of Action
The compound “4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is also known as Salinosporamide A or Marizomib . It is a potent proteasome inhibitor being studied as a potential anticancer agent . The primary target of this compound is the proteasome, a protein complex that breaks down unneeded or damaged proteins in the cell .
Mode of Action
Salinosporamide A interacts with its target, the proteasome, by forming a covalent bond, leading to the inhibition of the proteasome’s proteolytic activity . This inhibition prevents the proteasome from breaking down proteins that regulate the cell cycle and apoptosis, leading to cell cycle arrest and cell death .
Biochemical Pathways
The inhibition of the proteasome by Salinosporamide A affects multiple biochemical pathways. It disrupts the regulated degradation of proteins involved in cell cycle control, apoptosis, and other critical cellular processes . This disruption can lead to the accumulation of these proteins, triggering cell cycle arrest and apoptosis .
Result of Action
The result of Salinosporamide A’s action is the induction of cell cycle arrest and apoptosis, leading to the death of cancer cells . This makes it a promising candidate for the treatment of various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-chloroethylamine with 2-hydroxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the desired benzoxazine compound. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines.
Scientific Research Applications
4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroethyl)morpholine hydrochloride: Used as an intermediate in pharmaceutical synthesis.
Bis(2-chloroethyl)ether: Known for its use in organic synthesis and as a chemical intermediate.
Mustard gas (bis(2-chloroethyl)sulfide): A well-known chemical warfare agent with similar alkylating properties.
Uniqueness
4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine ring structure, which imparts specific chemical and physical properties. This structure allows for a range of chemical modifications and applications that are not possible with simpler alkylating agents.
Properties
IUPAC Name |
4-(2-chloroethyl)-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-5-6-12-8-3-1-2-4-9(8)14-7-10(12)13/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOIDAXSXPJMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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